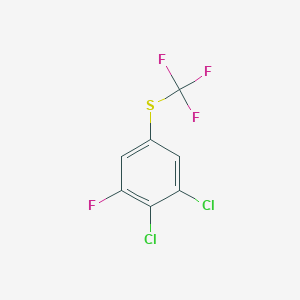
1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene
描述
1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene is a useful research compound. Its molecular formula is C7H2Cl2F4S and its molecular weight is 265.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2-Dichloro-3-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with significant potential in various biological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H2Cl2F4S
- Molecular Weight : 265.05 g/mol
- CAS Number : 1803789-22-1
The biological activity of this compound can be attributed to its trifluoromethylthio group, which enhances its reactivity and interaction with biological targets. This compound is known to participate in nucleophilic aromatic substitution reactions, making it a valuable building block in medicinal chemistry. The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the aromatic ring, facilitating interactions with nucleophiles in biological systems.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For example, studies have demonstrated that similar trifluoromethyl-substituted compounds show activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these compounds often fall within the low micromolar range, indicating potent antimicrobial effects.
Anticancer Activity
This compound has been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's structure allows it to interfere with cellular processes such as apoptosis and cell cycle regulation .
Table 1: Summary of Anticancer Activity
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several trifluoromethyl-containing compounds, including derivatives similar to this compound. The results showed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating MIC values as low as 4.88 µg/mL .
Case Study 2: Anticancer Properties
In research focusing on breast cancer treatment, derivatives of this compound were tested in combination with traditional chemotherapeutics like doxorubicin. The study found that the combination therapy significantly enhanced cytotoxicity in resistant cancer cell lines compared to monotherapy with doxorubicin alone .
属性
IUPAC Name |
1,2-dichloro-3-fluoro-5-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOKSIMHBDGGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















